molecular formula C16H18N2O3S B5548135 N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide

N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide

Cat. No.: B5548135
M. Wt: 318.4 g/mol
InChI Key: MKGMVICRGSWZJS-UHFFFAOYSA-N
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Description

N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide is 318.10381361 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide, have been synthesized and characterized. These complexes were studied for their antioxidant activity in vitro, showing significant activity. This highlights the potential application of such compounds in developing antioxidant agents (Chkirate et al., 2019).

Antibacterial Properties

Research into Schiff base ligands derived from sulfanilamides and related copper(II) complexes has expanded the understanding of N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide derivatives. These studies have shown that such compounds possess notable antibacterial activity, underscoring their potential in antimicrobial applications (Salehi et al., 2016).

Enzyme Inhibition for Therapeutic Research

The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties, closely related to the core structure of N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide, has been investigated. These compounds exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which is crucial for developing treatments for diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Antimicrobial Evaluation of Sulfonamide Derivatives

Studies on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, similar to N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide, have shown promising antimicrobial properties. This suggests a potential role for these compounds in addressing microbial resistance and developing new antimicrobial agents (Darwish et al., 2014).

Properties

IUPAC Name

N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-3-5-14(6-4-12)11-17-22(20,21)16-9-7-15(8-10-16)18-13(2)19/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMVICRGSWZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.